molecular formula C4HClN2S B1390214 5-Chloro-thiazole-2-carbonitrile CAS No. 98020-94-1

5-Chloro-thiazole-2-carbonitrile

Cat. No. B1390214
CAS RN: 98020-94-1
M. Wt: 144.58 g/mol
InChI Key: QGWLZLSXLRDWRT-UHFFFAOYSA-N
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Description

5-Chloro-thiazole-2-carbonitrile is a chemical compound with the molecular formula C4HClN2S . It is a useful research chemical .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 2-Amino-5-cyanothiazole with dihydrated cupric chloride dispersed in acetonitrile . Another approach involves a six-step process using Appel’s salt for the synthesis of the thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR spectra can be used to determine the chemical shifts of the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Thiazole-based compounds, including this compound, are known to undergo various chemical reactions. For example, they can participate in condensation reactions such as the Gewald reaction, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Safety and Hazards

While specific safety and hazard information for 5-Chloro-thiazole-2-carbonitrile was not found in the retrieved papers, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safety protocols .

Biochemical Analysis

Biochemical Properties

5-Chloro-thiazole-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent . The compound’s interaction with these enzymes often involves binding to the active site, thereby preventing the enzyme from catalyzing its normal substrate. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, potentially altering cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, it can affect the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation. The compound also impacts cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . This interaction can lead to changes in the transcription of specific genes, resulting in altered protein levels and cellular responses. Furthermore, the compound can influence cell signaling pathways by binding to receptors or other signaling molecules, thereby altering the downstream signaling events .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . The degradation products of this compound can also have biological activity, which may contribute to the observed long-term effects on cellular function. In in vitro studies, prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure and the specific biological context .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can exhibit therapeutic effects such as antimicrobial or anticancer activity without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity to healthy cells and tissues . Studies in animal models have shown that the compound can induce liver and kidney damage at high doses, highlighting the importance of careful dosage optimization in therapeutic applications . Additionally, threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities compared to the parent compound. For instance, some metabolites may retain antimicrobial activity, while others may be inactive or even toxic . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination from the body . Enzymes such as cytochrome P450s are often involved in the metabolism of this compound, and their activity can influence the compound’s overall biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within different cellular compartments . The compound’s distribution can be influenced by its chemical properties, such as solubility and affinity for specific transporters . Additionally, this compound can accumulate in certain tissues, which can affect its overall biological activity and potential toxicity . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic applications and minimizing adverse effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production . The subcellular localization of this compound can also be influenced by its interactions with other biomolecules, such as proteins and lipids . Understanding the factors that determine the compound’s localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

properties

IUPAC Name

5-chloro-1,3-thiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClN2S/c5-3-2-7-4(1-6)8-3/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWLZLSXLRDWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98020-94-1
Record name 5-chloro-1,3-thiazole-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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